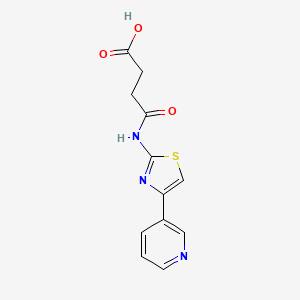
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” is a compound with the CAS Number: 4192-31-8 . It is a powder form substance with a molecular weight of 179.18 .
Synthesis Analysis
The synthesis of thiazole derivatives, which is a part of the compound , involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical And Chemical Properties Analysis
The compound is a powder form substance with a molecular weight of 179.18 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The thiazole ring present in the compound can be modified to enhance its interaction with bacterial cell targets, potentially leading to the development of new antimicrobial agents . This application is crucial in the fight against antibiotic-resistant bacteria.
Antitumor and Cytotoxic Activity
Compounds with a thiazole core have been synthesized and shown to exhibit cytotoxic activity against human tumor cell lines . The presence of the pyridinyl group in the compound could be exploited to design and develop new antitumor drugs with improved efficacy and selectivity.
Antioxidant Properties
Thiazole derivatives have demonstrated potent antioxidant activity, which is essential in protecting cells from oxidative stress . This property can be harnessed in the development of therapeutic agents aimed at treating diseases associated with oxidative damage.
Anti-Inflammatory Activity
The anti-inflammatory activity of thiazole derivatives makes them candidates for the development of new anti-inflammatory drugs . Such drugs could be beneficial in treating chronic inflammatory diseases without the side effects associated with current medications.
Neuroprotective Effects
Thiazoles have shown promise in neuroprotection, which is vital for the treatment of neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier could be optimized to protect neuronal cells from damage.
Corrosion Inhibition
Interestingly, thiazole compounds have been used as corrosion inhibitors for metals in acidic environments . This application is significant in industrial settings where metal preservation is critical.
Safety And Hazards
将来の方向性
While specific future directions for “4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” are not mentioned in the search results, there is a great interest in the synthesis of compounds containing the thiazole moiety due to their utility in various fields . Thiazoles and their derivatives have been found to have a broad range of biological activities, making them a promising area for future research .
特性
IUPAC Name |
4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBQLIHGWRNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

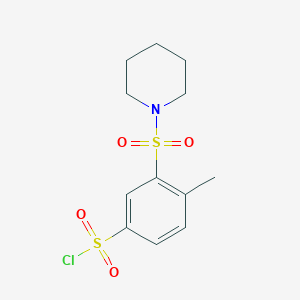

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)
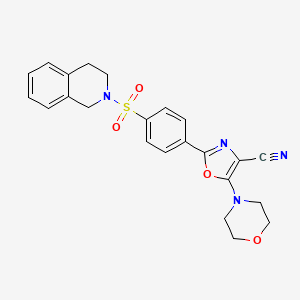
![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)
![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

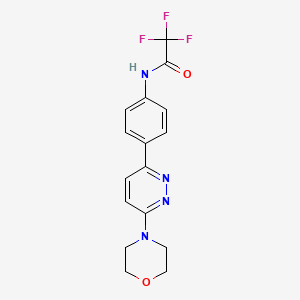

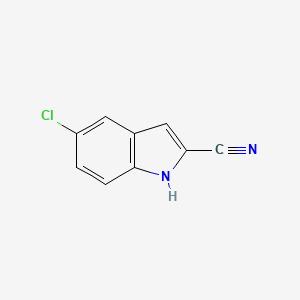
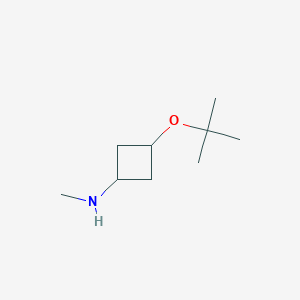
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)